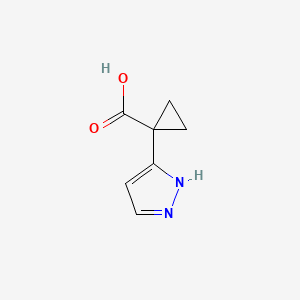

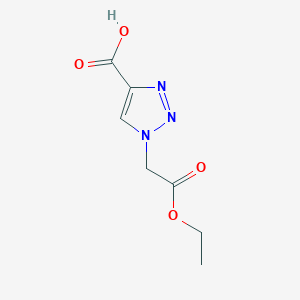

![molecular formula C17H19Cl2N3O2S B2466988 (3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride CAS No. 1094876-59-1](/img/structure/B2466988.png)

(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

科学的研究の応用

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reactions, utilizing Lewis acid catalysts in unconventional media, have been employed to enhance reactivity and yields of diaryl sulfones from benzene and substituted benzenes. Ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate have shown to significantly impact these reactions, offering almost quantitative yields under ambient conditions. This method's efficiency is attributed to the Lewis acidity of the ionic liquid, providing insights into mechanistic details and potential applications in synthesizing related sulfonamide compounds (Nara et al., 2001).

Arylsulfonylation of Benzimidazoles

The reaction between benzimidazole derivatives and chlorosulfonic acid has been investigated, revealing that only compounds with electrophilic substituents in the 2-position yield sulfonic chlorides. This specificity towards substitution at the benzimidazole nucleus's 5-position suggests potential pathways for synthesizing structurally related compounds with desired functional groups (Sayapin et al., 1970).

Synthesis of Aromatic Sulfonamides

The synthesis of aromatic sulfonamides via electrophilic substitution of arenes, mediated by ionic liquids, has been developed as an expeditious and ambient route. This method demonstrates high conversion rates and exclusive selectivity, highlighting the versatility of ionic liquids in facilitating regioselective protocols for synthesizing pharmaceutically relevant sulfonamides (Naik et al., 2004).

Catalytic Synthesis of Benzimidazoles

Ionic liquid-based catalytic systems have efficiently catalyzed the condensation of benzene-1,2-diamine with aromatic aldehydes, yielding benzimidazole derivatives. The use of atmospheric air as a green oxidant and carboxylic acids instead of aldehydes underlines the eco-friendly aspects of this synthetic approach, offering potential applications in material science and organic synthesis (Khazaei et al., 2011).

特性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-N-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2S.ClH/c1-21(24(22,23)14-10-8-13(18)9-11-14)12-4-7-17-19-15-5-2-3-6-16(15)20-17;/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJFYDRPUHOKAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1=NC2=CC=CC=C2N1)S(=O)(=O)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

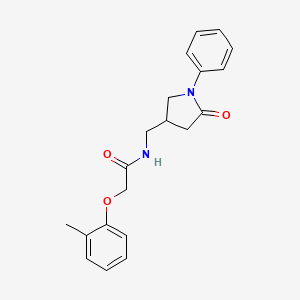

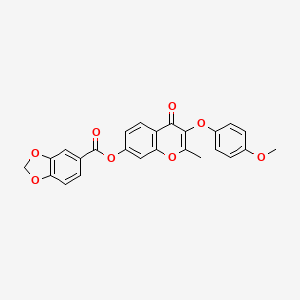

![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)

![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

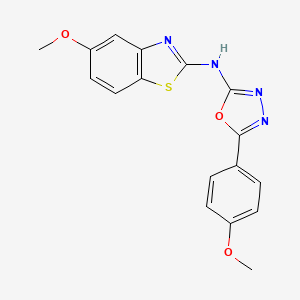

![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)

![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)

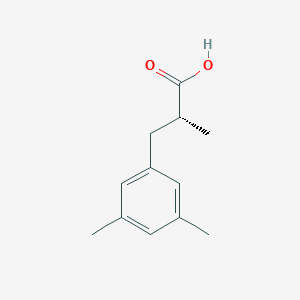

![N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2466915.png)

![N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2466916.png)

![4-methyl-1-pentyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2466921.png)

![ethyl 3-methyl-1-(4-methylphenyl)-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2466927.png)